molecular formula C20H23N5OS B2603745 N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide CAS No. 1061887-72-6

N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide

Katalognummer: B2603745
CAS-Nummer: 1061887-72-6
Molekulargewicht: 381.5
InChI-Schlüssel: SSEOWKCRWOXCDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide is a useful research compound. Its molecular formula is C20H23N5OS and its molecular weight is 381.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a triazole moiety and a sulfanyl group. Its molecular formula is C21H27N3O6SC_{21}H_{27}N_3O_6S and it has a molecular weight of approximately 421.5 g/mol. The presence of the cyano group contributes to its reactivity and potential bioactivity.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes involved in inflammatory processes and cancer progression.
  • Interaction with Receptors : The triazole moiety may facilitate interactions with specific receptors in the central nervous system, potentially influencing neurotransmitter systems.

Antidepressant Activity

Research indicates that compounds containing triazole structures exhibit antidepressant properties. For instance, derivatives of triazole have been tested in animal models for their ability to reduce depressive-like behaviors. Studies utilizing the tail suspension test (TST) have shown promising results for compounds structurally related to this compound .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been highlighted in various studies. For example, similar triazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines and mediators in preclinical models. The introduction of sulfur into the structure often enhances anti-inflammatory potency .

Study 1: Antidepressant Potential

A study synthesized a series of triazole derivatives and assessed their antidepressant potential using behavioral tests in mice. Compounds with similar structural features to this compound showed significant reductions in immobility time compared to control groups .

Study 2: Inhibition of Inflammatory Markers

Another investigation focused on the anti-inflammatory effects of related compounds. The results indicated that certain derivatives inhibited paw edema significantly and reduced levels of inflammatory markers such as COX-2 and IL-1β by over 80% . These findings suggest that this compound could exhibit similar or enhanced effects.

Comparative Data Table

Activity Compound Effectiveness Reference
AntidepressantTriazole Derivative ASignificant reduction in TST scores
Anti-inflammatoryTriazole Derivative B82.5% reduction in COX-2 expression
Cytokine InhibitionTriazole Derivative C89.5% reduction in IL-1β levels

Eigenschaften

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-12(2)20(5,11-21)22-18(26)14(4)27-19-24-23-17-10-13(3)15-8-6-7-9-16(15)25(17)19/h6-10,12,14H,1-5H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEOWKCRWOXCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SC(C)C(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.